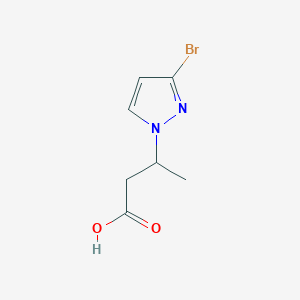

3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

3-(3-bromopyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C7H9BrN2O2/c1-5(4-7(11)12)10-3-2-6(8)9-10/h2-3,5H,4H2,1H3,(H,11,12) |

InChI Key |

IVNSEPIUPMFUHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)N1C=CC(=N1)Br |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Structural Elucidation of 3 3 Bromo 1h Pyrazol 1 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of 3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid, providing detailed insights into the proton and carbon frameworks of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity Analysis

The ¹H NMR spectrum of this compound displays a set of characteristic signals that correspond to the different proton environments within the molecule. The pyrazole (B372694) ring protons typically appear as distinct singlets in the aromatic region of the spectrum. The proton at the 5-position of the pyrazole ring is expected to resonate downfield, influenced by the adjacent nitrogen atoms. The proton at the 4-position, being adjacent to the bromine atom, would also exhibit a characteristic chemical shift.

The butanoic acid chain protons give rise to a series of coupled signals. A doublet for the methyl protons (CH₃), a multiplet for the methine proton (CH), and a pair of diastereotopic protons for the methylene (B1212753) group (CH₂) adjacent to the chiral center are anticipated. The carboxylic acid proton (COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 (pyrazole) | 7.6 | s |

| H-5 (pyrazole) | 7.5 | s |

| CH (butanoic acid) | 4.6 - 4.8 | m |

| CH₂ (butanoic acid) | 2.8 - 3.0 | m |

| CH₃ (butanoic acid) | 1.4 - 1.6 | d |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The pyrazole ring carbons exhibit distinct chemical shifts, with the carbon bearing the bromine atom (C-3) showing a characteristic upfield shift due to the heavy atom effect. The other two pyrazole carbons (C-4 and C-5) will also have unique resonances.

The butanoic acid moiety carbons are also clearly resolved. The carbonyl carbon (C=O) of the carboxylic acid will appear significantly downfield, typically in the range of 170-180 ppm. The chiral methine carbon (CH) and the adjacent methylene (CH₂) and methyl (CH₃) carbons will have characteristic signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 180 |

| C-3 (pyrazole) | ~120 |

| C-5 (pyrazole) | ~140 |

| C-4 (pyrazole) | ~105 |

| CH (butanoic acid) | 50 - 60 |

| CH₂ (butanoic acid) | 40 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Structural Assignments

Two-dimensional NMR techniques are invaluable for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the butanoic acid chain, showing correlations between the methyl protons and the methine proton, and between the methine proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms in both the pyrazole ring and the butanoic acid chain.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the link between the butanoic acid chain and the pyrazole ring. Key correlations would be expected from the methine proton (CH) of the butanoic acid chain to the C-5 and potentially C-4 carbons of the pyrazole ring, confirming the N-1 substitution.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound provides clear evidence for its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid.

The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic butanoic acid chain will appear around 2850-3100 cm⁻¹. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| C=N, C=C (Pyrazole) | 1400-1600 | Medium to strong |

| C-H (Aromatic/Aliphatic) | 2850-3100 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₉BrN₂O₂), the expected monoisotopic mass would be approximately 231.9847 g/mol . The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with a nearly 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the butanoic acid side chain. Fragmentation of the pyrazole ring itself is also possible, which can provide further structural confirmation.

Computational and Theoretical Investigations of 3 3 Bromo 1h Pyrazol 1 Yl Butanoic Acid

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. eurasianjournals.comresearchgate.net For 3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid, DFT studies are essential for elucidating its ground state geometry, electronic structure, and reactivity patterns.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves finding the bond lengths, bond angles, and dihedral angles that result in a stable equilibrium state.

The optimized geometric parameters can be predicted with high accuracy. Below is a table of expected bond lengths and angles for the core structure, derived from DFT calculations on analogous compounds. nih.govresearchgate.net

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.34 - 1.38 Å |

| Bond Length (Å) | N2-C3 | 1.32 - 1.35 Å |

| Bond Length (Å) | C3-C4 | 1.40 - 1.44 Å |

| Bond Length (Å) | C4-C5 | 1.37 - 1.40 Å |

| Bond Length (Å) | C5-N1 | 1.35 - 1.39 Å |

| Bond Length (Å) | C3-Br | 1.85 - 1.90 Å |

| Bond Angle (°) | N1-N2-C3 | 111 - 113° |

| Bond Angle (°) | N2-C3-C4 | 105 - 107° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netschrodinger.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrazole (B372694) ring, while the LUMO may have significant contributions from both the pyrazole ring and the carboxylic acid moiety. The presence of the electron-withdrawing bromine atom at the C3 position would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted pyrazole. rsc.org DFT calculations on a wide range of pyrazole derivatives have been used to determine these values and correlate them with molecular activity. researchgate.netjcsp.org.pknih.gov

The energy gap is a key parameter derived from these calculations, providing insight into the molecule's potential for electronic transitions. schrodinger.comntu.edu.iq Based on studies of similar pyrazole carboxylic acids, the energy gap can be estimated. nih.govdntb.gov.uaresearchgate.net

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating capability |

| ELUMO | -1.0 to -2.0 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.5 to 6.5 | Chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized bonds and lone pairs, providing a chemically intuitive picture of bonding and charge distribution. researchgate.net This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects resulting from the interaction of filled orbitals with nearby empty orbitals.

In this compound, NBO analysis would reveal the charge distribution across the molecule. Significant negative charge is expected to accumulate on the nitrogen atoms and the oxygen atoms of the carboxyl group, while the hydrogen of the carboxyl group and carbon atoms attached to electronegative atoms would carry a partial positive charge. The analysis would also quantify the delocalization of π-electrons within the aromatic pyrazole ring and identify key intramolecular interactions, such as those between the lone pairs on the pyrazole's N2 atom and the antibonding orbitals of adjacent bonds. walisongo.ac.id

| Atom | Expected Natural Charge (e) |

|---|---|

| N1 (pyrazole) | -0.3 to -0.5 |

| N2 (pyrazole) | -0.2 to -0.4 |

| Br (on C3) | -0.05 to -0.15 |

| O (carbonyl) | -0.5 to -0.7 |

| O (hydroxyl) | -0.6 to -0.8 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. deeporigin.com It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate regions of different charge potential. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.idnih.govproteopedia.org

For this compound, the MEP surface would show distinct reactive zones:

Negative Potential (Red/Yellow): The most negative regions are expected around the N2 atom of the pyrazole ring (due to its lone pair of electrons) and the carbonyl oxygen of the butanoic acid group. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance. researchgate.net

Positive Potential (Blue): The most positive region would be located around the acidic proton of the carboxylic acid group, making it the most likely site for deprotonation and hydrogen bond donation. A lesser positive potential would be associated with the C-H bonds.

Neutral/Near-Neutral Potential (Green): The carbon backbone of the butanoic acid chain and the C4-H of the pyrazole ring would likely exhibit a near-neutral potential.

This analysis is invaluable for predicting how the molecule will interact with biological targets or other reagents. nih.gov

Tautomerism and Isomerism Studies of the 3-Bromo-1H-pyrazole Moiety

Pyrazoles that are unsubstituted on a nitrogen atom can exist as a mixture of rapidly interconverting tautomers, a phenomenon known as annular prototropic tautomerism. researchgate.netdntb.gov.ua This is a crucial consideration for any pyrazole with different substituents at the 3 and 5 positions.

For the core 3-bromo-1H-pyrazole structure, the proton can reside on either of the two nitrogen atoms, leading to two different tautomers: 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole. While the target molecule is N1-substituted, understanding the tautomeric preference of the parent heterocycle is fundamental.

Theoretical studies have become vital in investigating the tautomerism of pyrazoles. nih.gov DFT calculations are used to determine the relative energies of the possible tautomers, thereby predicting which form is more stable and therefore more abundant at equilibrium. For many 3(5)-substituted pyrazoles, the relative stability of the tautomers is highly dependent on the electronic nature of the substituent and the surrounding environment (e.g., solvent). researchgate.netnih.gov

In the case of 3(5)-bromopyrazole, theoretical calculations generally show that the 3-bromo tautomer is slightly more stable than the 5-bromo tautomer in the gas phase. The presence of the electron-donating butanoic acid group at the N1 position of the target molecule, this compound, locks the structure into the specified isomeric form, preventing tautomerization. However, this inherent preference in the parent ring system can influence the reactivity and electronic properties of the N-substituted derivative. nih.govrsc.org

Influence of Bromine Substitution and Butanoic Acid Linkage on Tautomeric Preferences

The phenomenon of annular tautomerism in pyrazole derivatives, where the N-H proton can reside on either of the two nitrogen atoms, is a subject of considerable interest in theoretical and experimental chemistry. nih.gov For this compound, the tautomeric equilibrium involves the interchange of the proton between the N1 and N2 positions of the pyrazole ring. The presence of substituents, in this case, a bromine atom at the C3 position and a butanoic acid group linked to the N1 position, significantly influences this equilibrium.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of the possible tautomers. researchgate.net The bromine atom, being an electron-withdrawing group, is expected to decrease the electron density of the pyrazole ring. Theoretical calculations on similar substituted pyrazoles suggest that electron-withdrawing groups can stabilize one tautomer over the other. nih.gov In the case of 3-substituted pyrazoles, the tautomer where the N-H proton is on the nitrogen atom further from the substituent is often favored. researchgate.net

The butanoic acid linkage at the N1 position introduces further complexity due to its steric bulk and potential for intramolecular interactions. The conformational flexibility of the butanoic acid chain can lead to various spatial arrangements, some of which might stabilize a particular tautomer through intramolecular hydrogen bonding or other non-covalent interactions. DFT calculations can model these interactions and provide insights into the most stable conformations and, consequently, the preferred tautomeric form. The choice of the computational method and basis set is crucial for accurately capturing these subtle energetic differences. nih.gov

Simulation and Comparison of Theoretical Spectroscopic Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. nih.gov Theoretical calculations, particularly using DFT methods, have become increasingly accurate in predicting ¹H and ¹³C NMR chemical shifts. mdpi.com The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the molecular geometry and electronic environment of the nuclei. For instance, the chemical shifts of the protons and carbons in the pyrazole ring will be influenced by the electron-withdrawing nature of the bromine atom. Similarly, the protons and carbons of the butanoic acid chain will exhibit characteristic shifts based on their proximity to the pyrazole ring and the carboxylic acid group. Discrepancies between predicted and experimental spectra can often be resolved by considering different tautomers or conformations of the molecule.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes and represents typical data that would be generated from a computational study.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole-H4 | 6.45 | 106.2 |

| Pyrazole-H5 | 7.60 | 130.5 |

| Butanoic Acid-CH | 4.80 | 55.8 |

| Butanoic Acid-CH₂ | 2.95 | 38.1 |

| Butanoic Acid-CH₃ | 1.30 | 19.7 |

| Carboxyl-C | - | 175.4 |

| Pyrazole-C3 | - | 118.9 |

| Pyrazole-C4 | - | 106.2 |

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nih.gov DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

The computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical methods. The resulting scaled frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This theoretical spectrum can be compared with an experimental spectrum to aid in the assignment of observed absorption bands to specific molecular vibrations. For example, the calculations would predict characteristic frequencies for the C-Br stretch, the N-H bend of the pyrazole ring, and the C=O and O-H stretches of the carboxylic acid group. researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound This table is for illustrative purposes and represents typical data that would be generated from a computational study.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 3450 |

| N-H stretch (Pyrazole) | 3150 |

| C=O stretch (Carboxylic Acid) | 1720 |

| C=N stretch (Pyrazole) | 1580 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra, such as UV-Vis spectra. mdpi.comresearchgate.net The calculation involves determining the energies of electronic transitions from the ground state to various excited states. researchgate.net

For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The electronic transitions in pyrazole derivatives are typically of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The positions and intensities of these transitions are influenced by the substituents on the pyrazole ring. The bromine atom and the butanoic acid group can cause shifts in the absorption maxima compared to the unsubstituted pyrazole.

Table 3: Hypothetical Predicted Electronic Transitions for this compound from TD-DFT This table is for illustrative purposes and represents typical data that would be generated from a computational study.

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 255 | 0.18 |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazolyl Butanoic Acid Derivatives

Rationale for Structural Modifications within the 3-Bromo-1H-pyrazole Ring

The pyrazole (B372694) ring is a key pharmacophore, and alterations to its structure can dramatically impact biological outcomes. Researchers are particularly interested in the role of the bromine substituent and the potential for other modifications at various positions on the ring.

Impact of Bromine Position and Nature of Halogen Substitution on Bioactivity

The position and type of halogen on the pyrazole ring are pivotal in determining the biological activity of pyrazolyl butanoic acid derivatives. While specific SAR data for 3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid is still emerging, broader studies on related pyrazole compounds offer valuable insights. For instance, the presence of a halogen atom is often associated with enhanced biological activity.

In a series of pyrazole derivatives studied for their herbicidal activity, the position of the halogen on an attached phenyl ring was found to be crucial. Compounds with substitutions at the 2 and 4-positions of the phenyl ring demonstrated superior inhibitory activity compared to those with substitutions at the 3-position mdpi.com. This suggests that the spatial arrangement of the halogen atom significantly influences the molecule's interaction with its biological target.

Furthermore, the nature of the halogen itself plays a role. In some classes of compounds, bromine imparts a good balance of lipophilicity and electronic properties that can contribute to improved bioactivity. The substitution of bromine with other halogens like chlorine or fluorine can alter these properties, leading to variations in efficacy. For example, in certain pyrazole series, electron-withdrawing groups like halogens have been shown to enhance antibacterial activity jocpr.com.

Table 1: Hypothetical Impact of Halogen Substitution on the Bioactivity of Pyrazolyl Butanoic Acid Derivatives

| Compound ID | Halogen at C3 | Relative Bioactivity (Hypothetical) |

| 1 | Bromo (Br) | +++ |

| 2 | Chloro (Cl) | ++ |

| 3 | Fluoro (F) | + |

| 4 | Iodo (I) | + |

Influence of Other Substituents (e.g., electron-donating or electron-withdrawing groups) at Pyrazole C4 or C5 on Biological Efficacy

Generally, electron-withdrawing groups can increase the acidity of the pyrazole ring and may enhance interactions with biological targets through hydrogen bonding or other electronic interactions. Studies on pyrazole derivatives have shown that the presence of EWGs can lead to improved antibacterial properties jocpr.com. Conversely, electron-donating groups can alter the electron density of the pyrazole ring, which may be favorable for other types of biological targets. In some instances, both strong electron-withdrawing and electron-donating groups have been found to decrease the inhibitory activity of certain pyrazolyl picolinic acids, highlighting the nuanced nature of these interactions mdpi.com.

The specific impact of substituents at C4 and C5 would depend on the target protein's binding pocket. A bulky substituent might be beneficial if it can occupy a hydrophobic pocket, while a smaller, polar group might be preferred for forming hydrogen bonds.

Rationale for Modifications on the Butanoic Acid Side Chain

The butanoic acid side chain at the N1 position of the pyrazole ring is not merely a linker but an active participant in the molecule's biological profile. Modifications to its length, branching, and the introduction of other functional groups can profoundly affect activity.

Effect of Varying Alkyl Chain Length, Branching, and Saturation on Biological Activity

The length and structure of the alkanoic acid side chain are critical determinants of a compound's ability to fit into a receptor's binding site and can influence its pharmacokinetic properties. While direct studies on this compound are limited, research on other pyrazolyl alkanoic acids provides valuable parallels.

For instance, in a series of pyrazole derivatives, lengthening an aliphatic chain was shown to lead to higher anti-inflammatory activity researchgate.net. This suggests that a longer chain may allow for better interaction with a hydrophobic region of the target enzyme or receptor. However, there is often an optimal chain length, beyond which activity may decrease due to steric hindrance or unfavorable conformational changes.

Branching of the alkyl chain can also have a significant impact. The introduction of methyl or other small alkyl groups can affect the molecule's conformation and its ability to bind to a target. Branching can also influence metabolic stability. The degree of saturation of the side chain (i.e., the presence of double or triple bonds) would introduce rigidity and alter the geometry of the molecule, which could either enhance or diminish its biological activity depending on the specific requirements of the binding site.

Table 2: Hypothetical Effect of Alkyl Chain Length of N-Alkanoic Acid Pyrazoles on Biological Activity

| Compound ID | Side Chain | Relative Bioactivity (Hypothetical) |

| 5 | Acetic acid (2 carbons) | + |

| 6 | Propanoic acid (3 carbons) | ++ |

| 7 | Butanoic acid (4 carbons) | +++ |

| 8 | Pentanoic acid (5 carbons) | ++ |

| 9 | Hexanoic acid (6 carbons) | + |

Note: This table is illustrative. The optimal chain length is target-dependent and requires experimental validation.

Introduction of Diverse Functional Groups or Heterocycles at the Butanoic Acid C4 Position

Modifying the C4 position of the butanoic acid side chain by introducing various functional groups or heterocyclic rings offers a powerful strategy to fine-tune the pharmacological profile of the parent compound. This position can be a key point for establishing additional interactions with the biological target.

For example, introducing a hydroxyl group could provide a hydrogen bond donor and acceptor, potentially increasing binding affinity. An amino group could introduce a positive charge at physiological pH, which might be beneficial for interacting with a negatively charged residue in the binding pocket. The incorporation of a small heterocyclic ring, such as a pyridine (B92270) or a thiazole, could lead to additional π-π stacking or other specific interactions, thereby enhancing potency and selectivity. The choice of the functional group or heterocycle would be guided by the structural information of the target protein.

Design Principles for Novel Pyrazolyl Butanoic Acid Analogues Based on SAR Insights

The collective SAR data, even when extrapolated from related compound series, provides a set of guiding principles for the rational design of novel and more effective this compound analogues.

Key design principles include:

Optimizing Halogen Substitution: Systematically replacing the bromine at the C3 position with other halogens (F, Cl, I) and evaluating the impact on activity can lead to the identification of the optimal halogen for a specific biological target. Furthermore, exploring the effect of moving the halogen to other positions on the pyrazole ring could uncover novel activity profiles.

Exploring Pyrazole Ring Substitutions: A focused library of compounds with small, electronically diverse substituents (e.g., -CH3, -OCH3, -CF3, -CN) at the C4 and C5 positions should be synthesized and tested. This will help to probe the electronic and steric requirements of the target's binding site in this region of the molecule.

Fine-Tuning the Alkanoic Acid Side Chain: The length of the alkanoic acid side chain should be systematically varied from two to six carbons to determine the optimal length for activity. The introduction of branching (e.g., a methyl group at the C2 or C3 position of the butanoic acid chain) should also be explored to assess the impact on potency and metabolic stability.

Introducing Novel Functionality: Based on the structural understanding of the biological target, introducing specific functional groups (e.g., hydroxyl, amino, amide) or small heterocycles at the C4 position of the butanoic acid side chain could lead to the discovery of analogues with significantly improved efficacy and selectivity.

By systematically applying these design principles, researchers can navigate the chemical space around this compound to develop new chemical entities with enhanced therapeutic potential.

Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's properties while retaining its primary biological activity. cambridgemedchemconsulting.com This involves substituting one atom or group with another that has similar physical or chemical properties. For the this compound scaffold, bioisosteric modifications can be considered for three primary components: the bromo substituent at the C3 position of the pyrazole, the pyrazole core itself, and the butanoic acid side chain.

Bromo Substituent: The bromine atom at the C3 position is a key feature, influencing the compound's electronic properties and potential for halogen bonding. Replacing this atom can modulate lipophilicity, metabolic stability, and target engagement. Studies on other 3-halopyrazole derivatives have shown that altering the halogen can significantly impact biological efficacy. mdpi.com For instance, in a series of insecticidal matrine (B1676216) derivatives, replacing a 3-bromo substituent with a 3-chloro or 3-iodo group on the pyrazole ring led to notable changes in activity. mdpi.com

Butanoic Acid Side Chain: The butanoic acid moiety is a critical polar, ionizable group that often serves as a key interaction point with biological targets. However, carboxylic acids can sometimes lead to poor membrane permeability and rapid metabolism. nih.gov A common strategy is to replace the carboxylic acid with a bioisostere to improve pharmacokinetic profiles while maintaining the necessary acidic or hydrogen-bonding interactions. nih.gov

The following table summarizes potential bioisosteric replacements for the key functional groups of the parent compound.

| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |

| 3-Bromo Group | Cl, F, I | Modulate halogen bond strength, size, and lipophilicity. mdpi.com |

| CN (Cyano) | Mimic the electronic properties and act as a hydrogen bond acceptor. | |

| CF₃ (Trifluoromethyl) | Increase lipophilicity and block metabolic oxidation. | |

| Butanoic Acid | Tetrazole | Acts as a non-classical isostere with a similar pKa, potentially improving metabolic stability and oral bioavailability. nih.gov |

| Hydroxamic Acid | Functions as a carboxylic acid mimic and can act as a metal-chelating group. | |

| Acylsulfonamide | Provides an acidic proton and can form similar hydrogen bond interactions. | |

| Pyrazole Ring | Imidazole | Alters the position of the nitrogen atoms, potentially forming new hydrogen bonds. acs.org |

| Triazole | Introduces an additional nitrogen atom, modifying the ring's electronic character and hydrogen bonding potential. acs.org | |

| Thiazole | Replaces a nitrogen with a sulfur atom, impacting ring electronics and steric profile. researchgate.net |

Scaffold Hopping Strategies for Enhanced Potency

Scaffold hopping is a more profound molecular design strategy that aims to identify structurally novel compounds by replacing the core molecular framework (scaffold) while preserving the geometric arrangement of essential functional groups. chimia.ch This approach is valuable for discovering new chemical series with improved properties, enhanced potency, or novel intellectual property.

For a molecule like this compound, the goal of scaffold hopping would be to replace the pyrazole ring with a different heterocyclic or carbocyclic system that can maintain a similar spatial relationship between the acidic side chain and the substituted position (equivalent to the 3-bromo position).

One documented strategy involves moving from a pyrazole scaffold to a pyrazoline. In the development of selective CB₂ receptor ligands, a scaffold hopping approach was used to transition from known pyrazole antagonists to a new class of C4-benzyl pyrazolines, which resulted in a switch of functional activity from antagonist to partial agonist. chimia.ch This demonstrates that even subtle changes to the core scaffold can significantly alter the pharmacological profile.

Another conceptual approach is skeletal editing, a modern synthetic technique that allows for the direct insertion, deletion, or replacement of single atoms within a ring system. chimia.ch For instance, methods have been developed to convert pyrazoles into pyrimidines by inserting a carbon atom into the N-N bond, fundamentally altering the scaffold while potentially retaining some of the original substitution patterns. chimia.ch

The table below outlines conceptual scaffold hopping strategies that could be applied to the pyrazolyl butanoic acid framework.

| Original Scaffold | Potential New Scaffold | Strategy and Rationale |

| 1,3-Substituted Pyrazole | 1,3-Substituted Imidazole | Heterocycle Replacement: Maintain a five-membered ring but alter the heteroatom positions to explore new binding interactions and vector space for substituents. |

| 1,4-Substituted Pyrazole | Regioisomer Exploration: Change the attachment point of the butanoic acid to explore different spatial arrangements of the functional groups. | |

| 2,4-Substituted Thiazole | Heterocycle Bioisosterism: Replace the pyrazole with a different bioisosteric ring to modify core electronics and explore novel intellectual property. | |

| Substituted Pyrimidine (B1678525) | Skeletal Editing/Ring Expansion: Move from a five-membered to a six-membered heterocycle to access a different chemical space while potentially maintaining key substituent vectors. chimia.ch | |

| Substituted Indole | Scaffold Fusion: Replace the pyrazole with a fused bicyclic system to increase rigidity and introduce new hydrophobic interactions. |

By employing these sophisticated molecular design principles, researchers can systematically explore the chemical space around the this compound structure to develop new analogues with superior therapeutic potential.

Biological Activity Investigations: in Vitro Assays and Mechanistic Insights for 3 3 Bromo 1h Pyrazol 1 Yl Butanoic Acid and Its Analogues

In Vitro Biological Screening and Target Identification

The pyrazole (B372694) scaffold is a versatile core structure found in numerous clinically approved drugs and serves as a foundation for designing potent and selective therapeutic agents. mdpi.comnih.gov In vitro screening of pyrazole analogues has been crucial in identifying their biological targets and elucidating their mechanisms of action across different disease models.

Pyrazole derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases.

Cyclooxygenase (COX) Enzymes : A prominent activity of pyrazole analogues is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation. nih.gov The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a potent and selective COX-2 inhibitor. nih.gov Studies on various pyrazole derivatives show potent COX-2 inhibitory activity, with IC50 values ranging from the nanomolar to the low micromolar scale. ijpsjournal.commdpi.com For instance, certain pyrazolylphenanthroimidazole heterocycles and acidic lonazolac (B1214889) analogues have shown IC50 values as low as 0.034 µM for COX-2. mdpi.com Some analogues also exhibit dual inhibition of both COX and Lipoxygenase (LOX) pathways, which are involved in the inflammatory cascade. ijpsjournal.comsci-hub.se

Dihydroorotate Dehydrogenase (DHODH) : Analogues such as 2-(3-alkoxy-1H-pyrazol-1-yl)azines have been identified as potent inhibitors of human DHODH, an enzyme essential for pyrimidine (B1678525) biosynthesis. nih.gov Inhibition of this pathway has been linked to the antiviral effects of these compounds. nih.gov One highly active derivative, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, was found to be more potent in cell-based assays than known DHODH inhibitors like brequinar (B1684385) and teriflunomide. nih.gov

Aromatase : Certain pyrazol-3-one derivatives have been synthesized and evaluated for their ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis and a target in breast cancer therapy. researchgate.net

Other Enzymes : The pyrazole scaffold has been incorporated into inhibitors of various other enzymes. Analogues have shown inhibitory effects on carbonic anhydrase isozymes (hCA I and II), which are targets for antiglaucoma agents. researchgate.net Additionally, pyrazole derivatives have been investigated as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), EGFR, and VEGFR-2, which are critical in cancer cell proliferation. nih.govmdpi.com

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Diarylpyrazole | COX-2 | 0.01 µM | ijpsjournal.com |

| Pyrazole-thiazole hybrid | COX-2 | 0.03 µM | ijpsjournal.com |

| Pyrazole-thiazole hybrid | 5-LOX | 0.12 µM | ijpsjournal.com |

| Acidic lonazolac analogues | COX-2 | 0.034 - 0.052 µM | mdpi.com |

| Pyrazole–indole conjugate 14b | COX-1 | 5.44 ± 0.03 µg/mL | researchgate.net |

| Pyrazole–indole conjugate 14b | COX-2 | 5.37 ± 0.04 µg/mL | researchgate.net |

| Pyrazole–indole conjugate 14b | 5-LOX | 7.52 ± 0.04 µg/mL | researchgate.net |

| 2-(3-isopropyloxy-1H-pyrazol-1-yl)pyrimidine derivative 3 | DHODH (via Measles Virus Assay) | Subnanomolar | nih.gov |

The anti-inflammatory properties of pyrazole derivatives have been extensively documented through various in vitro models. The primary mechanism is often attributed to the inhibition of the COX-2 enzyme, which reduces the production of proinflammatory prostaglandins. nih.govijpsjournal.com

Beyond COX inhibition, pyrazole analogues modulate other key inflammatory pathways. Research has shown that these compounds can:

Inhibit Lipoxygenase (LOX) : Some derivatives act on the 5-LOX enzyme, thereby decreasing the production of leukotrienes, another class of inflammatory mediators. ijpsjournal.com

Suppress NF-κB Signaling : Pyrazoles can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. ijpsjournal.com This suppression prevents the transcription of genes for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). ijpsjournal.comsci-hub.se

Modulate Cytokine Levels : Studies have demonstrated that pyrazole-containing compounds can reduce the expression and levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines like IL-4, indicating an immunomodulatory effect. sci-hub.se

Reduce Nitric Oxide (NO) Production : Certain pyrazoles can downregulate inducible nitric oxide synthase (iNOS), leading to a decrease in nitric oxide production in macrophages. ijpsjournal.com

In vitro assays, such as the inhibition of protein denaturation and membrane stabilization assays, have been used to confirm the anti-inflammatory potential of newly synthesized pyrazole hybrids. ekb.eg

A significant body of research highlights the anticancer potential of pyrazole derivatives, which exhibit cytotoxicity against a wide array of human cancer cell lines, including those for breast (MCF-7), lung (A549), colon (HCT-116), and liver (HepG2) cancers. nih.govnih.govnih.gov

The proposed mechanisms of anticancer action are diverse and multi-targeted:

Kinase Inhibition : Many pyrazole derivatives function as inhibitors of protein kinases that are crucial for cancer cell growth and survival. Targeted kinases include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK). nih.govresearchgate.netnih.gov

Tubulin Polymerization Inhibition : Some pyrazole-oxindole conjugates and pyrazole-based combretastatin (B1194345) A-4 analogues have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. mdpi.comnih.gov

Induction of Apoptosis : Pyrazole compounds can trigger programmed cell death (apoptosis) in cancer cells. nih.gov Mechanistic studies show they can cause cell cycle arrest (commonly at the G2/M phase), increase levels of reactive oxygen species (ROS), and decrease mitochondrial membrane potential. mdpi.comnih.gov For example, specific pyrazole-indole hybrids were found to upregulate pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. semanticscholar.org

p53-MDM2 Interaction Inhibition : Certain spiro-oxindoline-based pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction. nih.govekb.eg By disrupting this interaction, these compounds stabilize the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis. ekb.eg

| Compound/Analogue | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast) | 0.25 µM | nih.gov |

| Pyrazole derivative 11c | SW620, HL60, PC3 | 4.09 - 16.82 µM | nih.gov |

| Coumarinyl pyrazole P-03 | A549 (Lung) | 13.5 mmol | semanticscholar.org |

| Pyrazole-indole hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 µM | nih.gov |

| Pyrazole-indole hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 µM | nih.gov |

| Pyrazole-based CA-4 analogue 4a | OVCAR-4 (Ovarian) | 3.46 µM | nih.gov |

| Pyrazole-based CA-4 analogue 4a | A549 (Lung) | 5.93 µM | nih.gov |

| Spiro-indoline-pyrazolo[3,4-b]pyridine 7f | MCF-7 (p53-MDM2 inhibition) | 3.05 ± 0.12 µM | ekb.eg |

The broad biological profile of pyrazole derivatives extends to activity against pathogenic microorganisms and viruses.

Antimicrobial Activity : Numerous studies have reported the synthesis of pyrazole analogues with in vitro activity against a spectrum of bacterial and fungal strains. mdpi.com They have shown efficacy against Gram-positive bacteria like Streptococcus epidermidis and Gram-negative bacteria such as Escherichia coli. nih.gov For example, one synthesized pyrazole derivative exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against E. coli. nih.gov Antifungal activity has also been observed against species like Aspergillus niger and various Candida yeasts. nih.govresearchgate.net

Antiviral Activity : Pyrazole derivatives have emerged as potential antiviral agents. researchgate.net Analogues have demonstrated inhibitory activity against a range of viruses, including Chikungunya virus, hepatitis A virus, herpes simplex virus, and coronaviruses like SARS-CoV-2 and MERS-CoV. nih.goveurekaselect.com The mechanisms can be multifaceted, including the inhibition of viral adsorption to host cells, direct virucidal effects, and the inhibition of viral replication. As mentioned previously, the inhibition of host cell enzymes like DHODH is one pathway by which pyrazole derivatives can exert broad-spectrum antiviral effects. nih.gov

| Compound Class/Derivative | Target Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Pyrazole derivative 3 | E. coli | 0.25 µg/mL (MIC) | nih.gov |

| Pyrazole derivative 4 | S. epidermidis | 0.25 µg/mL (MIC) | nih.gov |

| Pyrazole derivative 2 | A. niger | 1 µg/mL (MIC) | nih.gov |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL (EC50) | researchgate.net |

| Pyrazole Schiff's base 11 | Chikungunya virus | 5 µg/mL (14.15 µM) (IC50) | eurekaselect.com |

Molecular Docking and Ligand-Protein Interaction Analysis

To complement experimental data, molecular docking studies are widely employed to predict and analyze the binding of pyrazole derivatives to their biological targets at a molecular level. These computational techniques provide valuable insights into the structure-activity relationships (SAR) that govern their pharmacological effects.

Molecular docking simulations have successfully predicted the binding modes of pyrazole analogues within the active sites of various enzymes and receptors. nih.govnih.gov These studies reveal key interactions that are crucial for their inhibitory activity.

Interactions with Kinases : Docking studies of pyrazole derivatives into the active sites of protein kinases like VEGFR-2, Aurora A, CDK2, and RET kinase have been performed. nih.govnih.gov The results typically show that the ligands fit deeply within the binding pocket, forming critical hydrogen bonds with residues in the hinge region of the kinase, a common feature for kinase inhibitors. nih.govnih.gov For instance, docking of a potent pyrazole derivative into RET kinase showed hydrogen bonds with the hinge residue Ala807. nih.gov Hydrophobic interactions with residues like Leu730, Val804, and Tyr806 also contribute significantly to binding affinity. nih.gov

Interactions with COX and LOX : For anti-inflammatory targets, docking studies highlight the importance of hydrophobic interactions. The sulfonamide group of Celecoxib, for example, binds to a specific hydrophobic pocket in COX-2, which accounts for its selectivity over COX-1. ijpsjournal.com Docking of a potent LOX inhibitor highlighted hydrophobic interactions with residues VAL126, PHE143, and VAL520, as well as a halogen bond with ARG182. nih.gov

Interactions with Viral Proteins : In the context of antiviral activity, docking has been used to understand how pyrazole derivatives interact with viral enzymes. For Chikungunya virus, a pyrazole derivative was docked into the nsP2 protease active site to elucidate the molecular interactions responsible for its inhibitory effect. eurekaselect.com

These computational analyses consistently show that the potency of pyrazole derivatives is often derived from a combination of hydrogen bonding, hydrophobic interactions, and sometimes π-π or cation-π interactions with the amino acid residues of the target protein's active site. nih.govnih.gov

Estimation of Binding Affinities and Conformational Stability within Active Sites

The initial step in characterizing the interaction of a compound like 3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid with a biological target involves determining its binding affinity. This is a measure of the strength of the interaction between the compound (ligand) and its target, typically a protein receptor or enzyme. High affinity is often a prerequisite for a potent biological effect. Computational methods are invaluable for predicting these interactions and understanding the stability of the compound within the active site.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method calculates a binding energy or scoring function, which serves as an estimate of the binding affinity. For this compound and its analogues, docking studies would be performed against a panel of potential biological targets, which could be selected based on the known activities of other pyrazole-containing molecules, such as kinases, cyclooxygenases, or various receptors. nih.gov

Following initial docking, molecular dynamics (MD) simulations are often employed to assess the conformational stability of the ligand-protein complex over time. These simulations provide a more dynamic picture of the binding, revealing how the compound and the active site residues adapt to each other and the stability of the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that hold the complex together.

The results of such computational studies are typically presented in a tabular format, summarizing the predicted binding affinities and key interactions for the parent compound and a series of its analogues. This allows for the identification of structure-activity relationships (SAR), where modifications to the chemical structure are correlated with changes in binding affinity.

Illustrative Data Table: Predicted Binding Affinities of Pyrazole Analogues

| Compound ID | Analogue Modification | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | This compound | Kinase A | -8.5 | Lys72, Asp184 |

| 2 | 3-(3-Chloro-1H-pyrazol-1-yl)butanoic acid | Kinase A | -8.2 | Lys72, Asp184 |

| 3 | 3-(3-Iodo-1H-pyrazol-1-yl)butanoic acid | Kinase A | -8.9 | Lys72, Asp184, Met110 |

| 4 | 4-(3-Bromo-1H-pyrazol-1-yl)pentanoic acid | Kinase A | -7.9 | Lys72, Asp184 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found in the searched literature.

Computational Validation of In Vitro Experimental Findings

Computational models are powerful, but their predictions must be validated by experimental data. Once in vitro assays are performed and active compounds are identified, computational studies can be used to rationalize the experimental findings. For instance, if an in vitro assay reveals that an analogue of this compound is significantly more potent, molecular docking and MD simulations can be revisited to understand the structural basis for this enhanced activity.

Quantum chemical calculations, such as Density Functional Theory (DFT), can also be employed to analyze the electronic properties of the compounds, such as their electrostatic potential and frontier molecular orbitals (HOMO and LUMO). nih.gov These properties are crucial for understanding the reactivity and nature of the interactions with the target protein. A good correlation between computationally predicted binding affinities and experimentally determined biological activities (e.g., IC50 or Ki values) strengthens the validity of the computational model and provides confidence in its predictive power for designing new, more potent analogues.

Illustrative Data Table: Correlation of Computational and Experimental Data

| Compound ID | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) |

| 1 | -8.5 | 1.2 |

| 2 | -8.2 | 2.5 |

| 3 | -8.9 | 0.8 |

| 4 | -7.9 | 5.1 |

Note: The data in this table is hypothetical. It is intended to illustrate how computational predictions are correlated with experimental in vitro results.

Mechanistic Elucidation of Observed In Vitro Biological Activities

Understanding the mechanism through which a compound exerts its biological effect is a critical aspect of drug discovery. This involves identifying the specific molecular target and the downstream cellular pathways that are modulated.

Investigation of Receptor Binding and Activation/Inhibition Pathways

For compounds like this compound, which possess functional groups capable of acting as hydrogen bond donors and acceptors, interactions with protein receptors are highly likely. The pyrazole ring itself is a common scaffold in many biologically active molecules. nih.gov

Experimental validation of direct binding to a predicted target protein can be achieved through various biophysical techniques. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based thermal shift assays can confirm a direct interaction and provide quantitative measurements of the binding affinity (KD value).

Once binding is confirmed, functional assays are necessary to determine whether the compound acts as an activator (agonist) or an inhibitor (antagonist) of the receptor. For example, if the target is a G-protein coupled receptor (GPCR), downstream signaling events such as changes in intracellular cyclic AMP (cAMP) or calcium levels would be measured. For an enzyme target, an enzyme inhibition assay would be performed to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50).

The pyrazole moiety is known to be present in compounds that target a variety of receptors, including cannabinoid receptors and transient receptor potential (TRP) channels. nih.govelsevierpure.com Therefore, a screening campaign against a panel of such receptors could be a rational starting point for investigating the mechanism of action of this compound.

Cellular Pathway Analysis (if applicable from in vitro cell-based assays)

If the in vitro biological activity of this compound is confirmed in cell-based assays (e.g., anti-proliferative activity in cancer cell lines), the next step is to investigate the underlying cellular pathways. Techniques such as Western blotting can be used to measure changes in the expression or phosphorylation status of key proteins within a signaling pathway that is hypothesized to be affected by the compound.

For instance, if the compound is predicted to inhibit a specific kinase, Western blot analysis would be used to examine the phosphorylation levels of the known substrates of that kinase. A reduction in the phosphorylation of these substrates in the presence of the compound would provide strong evidence for its on-target activity within the cell.

Furthermore, broader, unbiased approaches like transcriptomics (e.g., RNA-sequencing) or proteomics can provide a global view of the changes in gene or protein expression induced by the compound. This can help to identify the affected cellular pathways and may also reveal unexpected off-target effects. For example, some pyrazole derivatives have been shown to induce apoptosis in cancer cells, and the specific apoptotic pathways (e.g., intrinsic vs. extrinsic) could be elucidated through these methods. nih.gov

The collective data from these computational and experimental investigations would provide a comprehensive understanding of the biological activity and mechanism of action of this compound, guiding future efforts in the development of this chemical scaffold for potential therapeutic applications.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes for 3-(3-Bromo-1H-pyrazol-1-yl)butanoic Acid and its Complex Analogues

The future of synthesizing this compound and its analogues is increasingly focused on green and sustainable chemistry principles to minimize environmental impact and improve efficiency. researchgate.netresearchgate.net Researchers are moving away from traditional methods and exploring eco-friendly protocols that utilize green solvents like water, employ recyclable catalysts, and leverage alternative energy sources such as microwave and ultrasonic irradiation. researchgate.netthieme-connect.com

Key advancements in this area include:

Green Catalysis: The use of heterogeneous, non-toxic, and cost-effective catalysts like Amberlyst-70, nano-ZnO, and ammonium (B1175870) chloride is gaining traction for pyrazole (B372694) synthesis. jetir.orgmdpi.com These catalysts offer advantages such as simple workup procedures and thermal stability, contributing to more sustainable chemical processes. thieme-connect.commdpi.com

Multicomponent Reactions (MCRs): One-pot MCRs are being developed to generate structurally diverse pyrazole derivatives with high atom economy, reducing solvent usage and purification steps. mdpi.commdpi.com This approach is ideal for creating libraries of complex analogues for screening.

Novel Cascade Reactions: Recent studies have demonstrated innovative cascade [3+2] annulation/ring-opening reactions to synthesize pyrazolyl pentanoic and butanoic acid derivatives. rsc.orgnih.govrsc.org A notable example involves an aerobic, copper(II)-catalyzed reaction between hydrazones and exocyclic dienones, which offers a versatile and relatively mild route to these structures. rsc.orgnih.govrsc.org Adapting such novel methodologies could provide direct and efficient pathways to the this compound core and its derivatives.

These modern synthetic strategies are crucial for the cost-effective and environmentally responsible production of pyrazole-based compounds for research and potential commercialization. researchgate.netmdpi.com

Exploration of Novel Biological Targets for Pyrazolyl Butanoic Acid Scaffolds through High-Throughput Screening and Computational Methods

Identifying new biological targets is essential for unlocking the full therapeutic potential of the pyrazolyl butanoic acid scaffold. High-Throughput Screening (HTS) and advanced computational techniques are at the forefront of this exploratory effort, enabling the rapid and cost-effective evaluation of large compound libraries against numerous biological targets. chemmethod.comresearchgate.net

Emerging research directions include:

High-Throughput Virtual Screening (HTVS): This computational method allows for the screening of vast virtual libraries of compounds, such as the 12,606 pyrazole compounds from the PubChem database used to identify novel CDK8 inhibitors. chemmethod.comresearchgate.net By applying HTVS to derivatives of this compound, researchers can efficiently identify potential hits for a wide array of enzymes and receptors implicated in diseases like cancer. chemmethod.comresearchgate.net

Quantitative High-Throughput Screening (qHTS): This experimental technique has been successfully used to identify pyrazole-based inhibitors of metabolic targets, such as lactate (B86563) dehydrogenase (LDH), which is crucial in highly glycolytic cancer cells. mdpi.com A similar approach could be employed to screen libraries based on the pyrazolyl butanoic acid scaffold to discover compounds that modulate novel or underexplored biological pathways.

Target Identification in Various Diseases: The pyrazole nucleus is a component of drugs with diverse activities, including anti-inflammatory, antimicrobial, and anticancer effects. globalresearchonline.netnih.govresearchgate.netmdpi.com Screening of this compound derivatives against panels of human tumor cell lines, as demonstrated with other polysubstituted pyrazoles, could reveal selective potencies against specific cancers, such as non-small cell lung cancer or renal cancer. nih.gov Furthermore, given the prevalence of pyrazoles in agrochemicals, screening for herbicidal or fungicidal activity could open new applications in agriculture. acs.org

The integration of these screening methodologies accelerates the discovery process, providing valuable starting points for developing new therapeutic agents. chemmethod.comcijournal.ru

Advanced Computational Modeling Techniques for Predictive Medicinal Chemistry and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, offering profound insights into molecular behavior and facilitating the rational design of new drugs. eurasianjournals.comresearchgate.net For the development of compounds based on the this compound scaffold, advanced computational modeling will be crucial for predicting properties and optimizing lead candidates.

Key computational approaches include:

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are used to model the interaction between a ligand (the pyrazole derivative) and its biological target (e.g., a protein kinase). researchgate.netnih.gov Docking predicts the preferred binding orientation, while MD simulations explore the dynamic behavior and stability of the ligand-protein complex over time. eurasianjournals.comnih.gov These methods help elucidate the mechanism of action and identify key interactions that are essential for inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the structural features of pyrazole derivatives with their biological activities. researchgate.netnih.gov By analyzing these relationships, medicinal chemists can design new analogues with improved potency and selectivity. nih.gov

ADME Property Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds early in the discovery process. chemmethod.comresearchgate.net This early assessment helps to identify candidates with favorable pharmacokinetic profiles and reduces the likelihood of late-stage failures in drug development. researchgate.net

The application of these predictive models accelerates the design-synthesis-test cycle, making the lead optimization process more efficient and cost-effective. eurasianjournals.comconnectjournals.com

| Computational Technique | Application in Drug Discovery | Relevance to Pyrazole Scaffolds |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. | Identifies key interactions for pyrazole-based inhibitors with targets like kinases. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Analyzes the dynamic behavior and stability of ligand-receptor complexes. | Validates docking results and assesses the conformational space of pyrazole derivatives. eurasianjournals.com |

| 3D-QSAR | Correlates 3D structural properties of molecules with their biological activity. | Guides the rational design of new pyrazole analogues with enhanced potency. nih.gov |

| ADME Prediction | Forecasts pharmacokinetic properties like solubility and bioavailability. | Ensures early-stage pyrazole candidates have drug-like properties. chemmethod.comresearchgate.net |

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold with Other Bioactive Pharmacophores.

Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single molecule. nih.gov This approach can lead to compounds with improved affinity, better selectivity, dual-target activity, or novel mechanisms of action. mdpi.com The this compound scaffold is an excellent candidate for creating such hybrid molecules.

Future research in this area could focus on:

Combining with Other Heterocycles: The pyrazole ring has been successfully hybridized with various other heterocyclic systems, such as quinoline, pyridine (B92270), thiazole, tetrazole, and oxindole, to create potent antimicrobial, anticancer, and anti-inflammatory agents. mdpi.comnih.govmdpi.comnih.gov For instance, pyrazole-quinoline-pyridine hybrids have shown promise as both antimicrobial and anticancer agents. nih.gov

Dual-Target Inhibitors: By linking the pyrazolyl butanoic acid moiety to a pharmacophore known to inhibit a different but complementary biological target, researchers can design dual-target drugs. This is particularly relevant in complex diseases like cancer, where targeting multiple pathways can be more effective. An example is the development of pyrazole-diphenyl ether hybrids designed as dual inhibitors of HPPD and PPO for herbicidal applications. acs.org

This strategy of creating hybrid molecules offers a vast chemical space to explore for the discovery of next-generation therapeutics with potentially superior efficacy and safety profiles. researchgate.netmdpi.com

Q & A

Q. What synthetic routes are optimal for preparing 3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reactions between brominated pyrazole precursors and butanoic acid derivatives. General Procedure G (as described in ) is effective for analogous pyrazole-carboxylic acid derivatives, using reagents like EDCI/HOBt for amide bond formation. Yields (22–86% in ) depend on solvent choice (e.g., DMF vs. THF), temperature, and purification methods (e.g., flash chromatography). To optimize yields:

- Use anhydrous conditions to minimize side reactions.

- Employ HPLC-guided purification to isolate high-purity fractions .

Table 1 : Yield variation in related pyrazole derivatives ():

| Compound | Yield (%) | Purity (HPLC) |

|---|---|---|

| 24 | 86 | >95% |

| 25 | 27 | >95% |

| 26 | 22 | >95% |

Q. Which analytical techniques are critical for verifying purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm substituent positions. For example, pyrazole C-H protons typically appear at δ 6.5–8.5 ppm, while butanoic acid protons resonate at δ 2.3–2.6 (CH2) and δ 12.0–12.5 (COOH) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% as per ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced Questions

Q. How can X-ray crystallography using SHELX refine the molecular geometry of this compound?

- Methodological Answer : SHELX software ( ) is used for structure solution and refinement. Steps include:

Data Collection : Collect high-resolution (<1.0 Å) single-crystal diffraction data.

Structure Solution : Use SHELXD for phase determination via direct methods.

Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths, angles).

- Example : For brominated pyrazoles, C-Br bond lengths average 1.89–1.92 Å, while pyrazole ring angles are ~120° .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- DEPT-135 NMR : Differentiates CH3, CH2, and CH groups to resolve overlapping signals.

- DFT Calculations : Compare computed (Gaussian/B3LYP) vs. experimental NMR shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to confirm connectivity .

Q. How do substituent modifications (e.g., bromine position) influence biological activity in pyrazole derivatives?

- Bromine at C3 : Enhances lipophilicity (logP ↑) and target binding via halogen bonds.

- Butanoic Acid Chain : Improves solubility and enables salt formation for bioavailability.

- Assay Design : Test analogs in enzyme inhibition assays (e.g., COX-2) with IC50 comparisons.

Table 2 : Hypothetical SAR Data (based on ):

| Substituent Position | IC50 (nM) | logP |

|---|---|---|

| 3-Bromo | 12.3 | 2.8 |

| 4-Bromo | 45.6 | 3.1 |

| No Bromine | >1000 | 1.9 |

Q. What computational tools predict the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS to model degradation pathways (e.g., hydrolysis of the ester linkage).

- pKa Prediction : Software like MarvinSuite estimates carboxylic acid pKa (~4.5–5.0), guiding buffer selection for stability studies .

- Thermogravimetric Analysis (TGA) : Experimental validation of decomposition temperatures (>200°C as per ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.